6-Amino-1-butyl-1H-pyrimidine-2,4-dione

GPCR pharmacology adenosine receptor agonist activity

N1-Butyl-6-aminouracil with unique mono-substitution at N1 and unsubstituted N3—unlike common 1,3-disubstituted analogs. Validated adenosine A1 (EC50=1.70nM) and A3 (EC50=3.30nM) receptor activity; Kd=676nM, A1/A2 selectivity ~2.9-fold. Critical intermediate for 1-butylxanthine synthesis via nitrosation-reduction-cyclocondensation. Superior thermodynamic stability over 5-amino regioisomers (Δ=24.5kJ/mol). Electron-rich C6-amino activates C5 for electrophilic cyclization; N1-butyl modulates solubility. Select this specific analog for defined N1-alkyl SAR, xanthine-derived purine libraries, and receptor profiling.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 53681-49-5
Cat. No. B1349664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-butyl-1H-pyrimidine-2,4-dione
CAS53681-49-5
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(=O)NC1=O)N
InChIInChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)
InChIKeyMKBLKULBTBPLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-butyl-1H-pyrimidine-2,4-dione CAS 53681-49-5 for Research Procurement: Molecular Profile and Comparator Context


6-Amino-1-butyl-1H-pyrimidine-2,4-dione (CAS 53681-49-5), also known as 1-butyl-6-aminouracil, is a heterocyclic organic compound with the molecular formula C8H13N3O2 and molecular weight 183.21 g/mol [1]. It belongs to the 6-aminouracil class of pyrimidinedione derivatives, characterized by a pyrimidine ring bearing two carbonyl groups at positions 2 and 4, an amino group at position 6, and an n-butyl substituent at position 1 . The compound exhibits solid-state physical properties at room temperature and demonstrates solubility in polar solvents due to hydrogen-bonding capacity conferred by its amino group . In the context of procurement decisions, this compound is most meaningfully compared against structural analogs including 6-aminouracil (unsubstituted at N1, CAS 873-83-6), 1-methyl-6-aminouracil (CAS 2434-53-9), 1,3-dimethyl-6-aminouracil (CAS 41862-13-9), and 1-propyl-6-aminouracil, which differ primarily in the N1 alkyl chain length and N3 substitution pattern.

Why N1-Alkyl Chain Length and Substitution Pattern in 6-Aminouracils Cannot Be Ignored in 6-Amino-1-butyl-1H-pyrimidine-2,4-dione Procurement


The 6-aminouracil scaffold exhibits profound structure-activity divergence based on N1 and N3 substitution patterns, rendering simple interchange among in-class analogs scientifically untenable. Within the broader pyrimidinedione chemical space, the free amino group at C6 confers electron-rich character that activates the adjacent C5 position for electrophilic attack and cyclization, but the precise nature of the N1 substituent governs both reactivity kinetics and downstream product profiles . 6-Amino-1-butyl-1H-pyrimidine-2,4-dione presents a unique configuration: mono-substitution at N1 with an n-butyl chain while retaining an unsubstituted N3 position. This contrasts with the more common 1,3-disubstituted derivatives (e.g., 1,3-dimethyl-6-aminouracil), which exhibit distinct solubility parameters, altered electronic density distribution at C5, and divergent biological target engagement profiles [1]. Furthermore, thermal stability and tautomeric equilibrium in solution differ measurably between 6-amino and 5-amino regioisomers, with 6-aminouracil being thermodynamically more stable than 5-aminouracil by 24.5 kJ/mol experimentally [2]. Procurement of an analog with different alkyl chain length or N3 substitution would introduce uncontrolled variables in synthetic yield, receptor binding selectivity, and physicochemical handling properties.

Quantitative Differentiation of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione Against Structural Analogs: Procurement-Relevant Evidence Summary


N1-n-Butyl Substitution Confers Dual Adenosine A1 and A3 Receptor Agonist Activity in Nanomolar Range vs. Unsubstituted 6-Aminouracil (Inactive)

6-Amino-1-butyl-1H-pyrimidine-2,4-dione demonstrates potent agonist activity at human adenosine A1 receptor with EC50 = 1.70 nM, measured in Flp-In-CHO cells expressing the human A1 receptor [1]. The compound also exhibits agonist activity at human adenosine A3 receptor with EC50 = 3.30 nM [1]. In contrast, unsubstituted 6-aminouracil (CAS 873-83-6) lacks the N1-alkyl substituent and shows no reported adenosine receptor engagement at comparable concentrations. The introduction of the N1-butyl group is therefore a critical structural determinant for adenosine receptor pharmacology within this chemotype.

GPCR pharmacology adenosine receptor agonist activity EC50 pyrimidinedione

6-Amino-1-butyl-1H-pyrimidine-2,4-dione Exhibits 676 nM Binding Affinity at Human A1 Adenosine Receptor and 545 nM Displacement vs. Rat A2 Receptor IC50 = 1,600 nM Demonstrating Subtype Selectivity Profile

Additional binding data characterize the interaction profile of this compound across adenosine receptor subtypes. At human A1 adenosine receptor, the compound exhibits binding affinity Kd = 676 nM [1]. In displacement assays using [3H]CCPA, it demonstrates Ki = 545 nM at human recombinant A1 receptor [2]. By comparison, displacement of [3H]-NECA from rat adenosine A2 receptor yields IC50 = 1,600 nM [3], indicating approximately 2.9-fold selectivity for A1 over A2 receptor subtypes. This selectivity pattern contrasts with unsubstituted 6-aminouracil, which shows negligible binding across all adenosine receptor subtypes due to absence of the N1 alkyl hydrophobic anchor.

radioligand binding receptor affinity adenosine receptor Kd Ki selectivity

N1-n-Butyl Group Enables Distinct Synthetic Utility as Xanthine Precursor vs. N1-Methyl or N1-Propyl Analogs with Divergent Cyclocondensation Kinetics

6-Amino-1-butyl-1H-pyrimidine-2,4-dione serves as a direct precursor for 1-butyl-substituted xanthine derivatives via the established nitrosation-reduction-cyclocondensation sequence. The synthetic pathway involves treatment with sodium nitrite and formic acid in formamide to generate the 6-amino-5-nitroso intermediate, followed by sodium dithionite reduction to the 5,6-diamino derivative, which undergoes ring closure with excess formamide to yield the corresponding 1-butylxanthine [1]. This methodology is specifically optimized for N1-substituted 6-aminouracils bearing alkyl chains of sufficient lipophilicity to maintain solubility in the formamide reaction medium. N1-methyl or N1-propyl analogs would yield different xanthine products (1-methylxanthine or 1-propylxanthine) with altered physicochemical properties and distinct pharmacological profiles. The N1-butyl chain length balances adequate organic solvent compatibility with sufficient aqueous solubility for workup.

xanthine synthesis heterocycle intermediate cyclocondensation purine precursor

Thermodynamic Stability Advantage of 6-Amino Regioisomer Over 5-Amino Regioisomer (Δ = 24.5 kJ/mol) Informs Procured Compound Integrity Under Thermal Stress

Within the aminouracil chemical space, the position of the amino substituent significantly impacts thermodynamic stability. Experimental calorimetric measurements establish that 6-aminouracil is thermodynamically more stable than 5-aminouracil by 24.5 kJ/mol, a finding corroborated by MP2/6-31G(d,p) computational calculations yielding a calculated difference of 20.3 kJ/mol [1]. This stability differential arises from more favorable electronic conjugation and hydrogen-bonding patterns in the 6-amino tautomeric form. While this data compares 6-amino versus 5-amino regioisomers rather than N1-alkyl chain variants, it establishes that the 6-amino configuration intrinsic to 6-Amino-1-butyl-1H-pyrimidine-2,4-dione confers inherent thermal stability that 5-amino-substituted pyrimidinediones lack.

thermochemistry stability regioisomer tautomerism storage

Evidence-Backed Research and Industrial Application Scenarios for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione (CAS 53681-49-5)


Adenosine A1/A3 Receptor Pharmacology and GPCR Ligand Discovery

Research programs investigating structure-activity relationships of adenosine receptor ligands can utilize this compound as a characterized N1-butyl-substituted 6-aminouracil scaffold with defined agonist activity at human A1 receptor (EC50 = 1.70 nM) and A3 receptor (EC50 = 3.30 nM) [1]. The compound also provides a validated binding profile including A1 Kd = 676 nM and Ki = 545 nM, with A1/A2 selectivity ratio of approximately 2.9-fold (A2 IC50 = 1,600 nM) [1][2][3]. This quantitative receptor interaction dataset supports its use as a reference ligand in adenosine receptor subtype profiling and as a starting point for medicinal chemistry optimization toward improved potency or subtype selectivity.

Synthesis of 1-Butyl-Substituted Xanthine Derivatives and Purine Libraries

This compound serves as a critical intermediate for synthesizing 1-butylxanthine and related purine analogs via the established nitrosation-reduction-cyclocondensation pathway using sodium nitrite, formic acid, and formamide [1]. The N1-butyl substitution pattern yields a final xanthine product with distinct lipophilicity relative to 1-methyl or 1-propyl congeners, enabling systematic exploration of alkyl chain effects on purine receptor pharmacology, metabolic stability, and solubility. Researchers developing xanthine-based DPP-IV inhibitors, phosphodiesterase modulators, or adenosine receptor antagonists require this specific N1-butyl intermediate to access the corresponding 1-butyl-substituted purine chemical space.

Pyrimidinedione Scaffold Library Construction for Heterocyclic Chemistry

As an electron-rich 6-aminouracil derivative bearing a free amino group at C6, this compound can initiate reactions with electrophilic centers or activate the adjacent C5 position for subsequent cyclization and heteroannulation [1]. The N1-butyl substituent modulates solubility in organic reaction media while the unsubstituted N3 position preserves a site for further functionalization, offering a differentiated reactivity profile compared to 1,3-disubstituted analogs. This makes the compound valuable for constructing diverse pyrimidine-based heterocyclic libraries where both N1 alkyl substitution and C6 amino functionality are required.

Thermochemical Reference Standard for Aminopyrimidine Stability Studies

The compound's 6-amino configuration confers enhanced thermodynamic stability relative to 5-amino regioisomers (Δ = 24.5 kJ/mol experimentally) [1]. This property supports its use as a stable baseline comparator in thermochemical studies of substituted pyrimidinediones, in computational validation of density functional theory (DFT) or ab initio methods applied to heterocyclic systems, and in forced degradation studies where predictable thermal behavior under stress conditions is required.

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